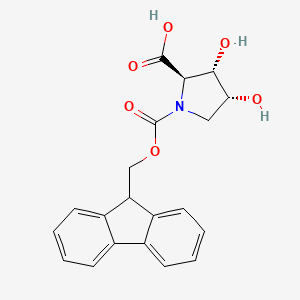

![molecular formula C6H6Cl2N4 B2969829 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride CAS No. 2418722-93-5](/img/structure/B2969829.png)

6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride” belongs to the class of imidazopyridines . Imidazopyridines are known to play a crucial role in numerous disease conditions and have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Synthesis Analysis

Imidazopyridines can be synthesized using various catalysts . A specific synthesis method for a similar compound, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde . The reaction of the resulting compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers .Molecular Structure Analysis

The molecular structure of imidazopyridines comprises an imidazole ring fused with a pyridine moiety . The structures of synthesized compounds can be elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the synthesized compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3, and N4 regioisomers .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives demonstrate significant inhibitory performance against mild steel corrosion in acidic environments. Their high inhibition efficiency is attributed to their ability to act as mixed-type inhibitors, protecting the metal surface through adsorption, as supported by various analytical techniques including potentiodynamic polarization, electrochemical impedance spectroscopy, and computational approaches (Saady et al., 2021).

Synthetic Chemistry

Research shows efficient methods for synthesizing imidazo[4,5-b]pyridines and their derivatives, which are valuable in constructing diverse chemical libraries for drug discovery. Solid-phase synthesis techniques allow for the production of trisubstituted derivatives, offering a versatile approach to generate compounds with potential therapeutic applications (Lemrová et al., 2014). Moreover, advancements in the synthesis of imidazo[4,5-b]pyridine scaffolds using green chemistry principles highlight the move towards more sustainable and environmentally friendly synthetic routes (Padmaja et al., 2018).

Biological Applications

Imidazo[4,5-b]pyridine scaffolds are identified as "drug prejudice" due to their extensive range of applications in medicinal chemistry, including roles as anticancer, antimycobacterial, and antileishmanial agents, among others. This scaffold's versatility in structural modification allows for the exploration of new therapeutic agents and highlights its potential in drug discovery (Deep et al., 2016).

Material Science

In material science, imidazo[4,5-b]pyridine derivatives have been explored as efficient fluorescent probes for mercury ion detection. The development of these probes demonstrates the compounds' potential in environmental monitoring and safety, showcasing their utility beyond biomedical applications (Shao et al., 2011).

Antidiabetic and Antioxidant Activity

Synthesized 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives have shown promising antidiabetic, antioxidant, and β-glucuronidase inhibition activities. These activities, alongside molecular docking studies, indicate their potential as therapeutic agents for treating diabetes and oxidative stress-related conditions (Taha et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

Imidazo[4,5-b]pyridine derivatives are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives are known to influence various cellular pathways .

Pharmacokinetics

Imidazo[4,5-b]pyridine derivatives are known to have various pharmacokinetic properties .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to have various biological activities .

Action Environment

Environmental factors can influence the action of many chemical compounds .

Biochemische Analyse

Biochemical Properties

It is known that imidazopyridines, the class of compounds to which it belongs, are promising purine bioisosteres for potential medical applications . They have been used in the design of compounds with valuable medicinal properties .

Cellular Effects

Some imidazopyridines have shown significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazopyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that imidazopyridines can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride at different dosages in animal models have not been reported yet. It is known that the effects of imidazopyridines can vary with different dosages in animal models .

Metabolic Pathways

It is known that imidazopyridines can interact with various enzymes or cofactors .

Transport and Distribution

It is known that imidazopyridines can interact with various transporters or binding proteins .

Subcellular Localization

It is known that imidazopyridines can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

6-chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4.ClH/c7-3-1-4-5(9-2-3)11-6(8)10-4;/h1-2H,(H3,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPCUDAEIYIQSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=N2)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2969746.png)

![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl]-piperidin-2-ylmethanone;dihydrochloride](/img/structure/B2969750.png)

![5-Amino-2-[(3-bromophenyl)methoxy]benzamide](/img/structure/B2969753.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2969755.png)

![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)

![2-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2969768.png)

![N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2969769.png)